molecular formula C9H10ClF4NO B2490432 (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1394822-95-7

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B2490432
CAS No.: 1394822-95-7
M. Wt: 259.63
InChI Key: CMWVMMHOMJZAOT-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate aromatic precursor, which contains the fluorine and trifluoromethyl groups.

    Chiral Amino Alcohol Formation: The key step involves the introduction of the chiral amino alcohol moiety. This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
  • (S)-2-Amino-2-(4-bromo-3-(trifluoromethyl)phenyl)ethanol hydrochloride
  • (S)-2-Amino-2-(4-methyl-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Uniqueness

The unique combination of fluorine and trifluoromethyl groups in (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWVMMHOMJZAOT-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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